6-chloro-5-ethoxy-2,3-dihydro-1H-indole

Physicochemical profiling Medicinal chemistry ADME prediction

Medicinal chemists requiring indoline scaffolds face problematic isomeric mixtures during functionalization. 6-Chloro-5-ethoxy-2,3-dihydro-1H-indole (CAS 1379238-66-0) offers a regioselectively functionalized core, eliminating separation challenges. - Enables direct synthesis of CEPC (5-HT2C antagonist) for addiction and feeding behavior studies. - Balanced LogP (2.71) and TPSA (21.26 Ų) predict favorable CNS penetration; chloro and ethoxy groups serve as handles for cross-coupling diversification. - Calibrated reference standard for quantifying single-ethoxy substituent effects on lipophilicity and polarity in lead optimization. Supplied with full analytical documentation. Bulk quantities available upon request.

Molecular Formula C10H12ClNO
Molecular Weight 197.66
CAS No. 1379238-66-0
Cat. No. B2521296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-5-ethoxy-2,3-dihydro-1H-indole
CAS1379238-66-0
Molecular FormulaC10H12ClNO
Molecular Weight197.66
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)CCN2)Cl
InChIInChI=1S/C10H12ClNO/c1-2-13-10-5-7-3-4-12-9(7)6-8(10)11/h5-6,12H,2-4H2,1H3
InChIKeyDHBDMFZRBMAUTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-ethoxyindoline: Overview & Physicochemical Profile


6-Chloro-5-ethoxy-2,3-dihydro-1H-indole is a dihydroindole (indoline) derivative characterized by a chlorine atom at the 6-position and an ethoxy group at the 5-position of the bicyclic framework. Its molecular formula is C10H12ClNO, with a molecular weight of 197.66 g/mol . The compound exhibits a calculated partition coefficient (LogP) of approximately 2.71 and a topological polar surface area (TPSA) of 21.26 Ų, indicating moderate lipophilicity and limited hydrogen-bonding capacity . This specific substitution pattern confers distinct physicochemical properties that differentiate it from simpler indoline analogs, making it a valued intermediate in medicinal chemistry and chemical biology .

6-Chloro-5-ethoxyindoline: Analog Substitution Limitations


Substituting 6-chloro-5-ethoxy-2,3-dihydro-1H-indole with a closely related analog such as 6-chloro-2,3-dihydro-1H-indole or 5-ethoxy-2,3-dihydro-1H-indole introduces measurable deviations in lipophilicity (LogP) and polar surface area (PSA), which can alter membrane permeability, solubility, and target engagement in cellular assays . The combination of the 6-chloro and 5-ethoxy substituents creates a unique electronic and steric environment that is not replicated by mono-substituted indolines, directly impacting downstream structure-activity relationships (SAR) and the efficiency of subsequent synthetic transformations . The quantitative evidence below demonstrates that even small changes in substitution pattern lead to significant differences in key physicochemical parameters.

6-Chloro-5-ethoxyindoline: Comparative Evidence


Enhanced Polarity and TPSA

The introduction of a 5-ethoxy group in 6-chloro-5-ethoxy-2,3-dihydro-1H-indole results in a 74.6% increase in topological polar surface area (TPSA) compared to 6-chloro-2,3-dihydro-1H-indole, while maintaining comparable lipophilicity . This shift toward higher polarity without a substantial loss in LogP suggests improved aqueous solubility and hydrogen-bonding capability, which can enhance target binding in hydrophilic enzyme pockets .

Physicochemical profiling Medicinal chemistry ADME prediction

5-HT2C Antagonist Precursor

6-Chloro-5-ethoxy-2,3-dihydro-1H-indole serves as the direct synthetic precursor to 6-chloro-5-ethoxy-N-(pyridin-2-yl)indoline-1-carboxamide (CEPC), a well-characterized potent and selective antagonist for the serotonin 5-HT2C receptor [1]. In animal studies, CEPC was shown to potentiate amphetamine-induced conditioned place preference, confirming its central pharmacological activity [2]. The 6-chloro-5-ethoxy substitution pattern is essential for the selectivity profile; analogs lacking either substituent show reduced affinity for the 5-HT2C receptor [1].

Neuroscience 5-HT2C receptor Drug discovery

Balanced Lipophilicity Profile

The calculated LogP of 6-chloro-5-ethoxy-2,3-dihydro-1H-indole (2.7067) lies between that of the more lipophilic 6-chloro-2,3-dihydro-1H-indole (LogP 2.791) and the less lipophilic 6-chloro-5-methoxy-2,3-dihydro-1H-indole (estimated LogP ~2.0) . This intermediate lipophilicity provides a versatile starting point for further functionalization, allowing medicinal chemists to modulate physicochemical properties in either direction without requiring multiple synthetic steps.

Synthetic chemistry Scaffold optimization LogP

6-Chloro-5-ethoxyindoline: High-Value Applications


5-HT2C Antagonist Synthesis for Neuroscience Probes

Leverage the unique 6-chloro-5-ethoxy substitution pattern to prepare CEPC (6-chloro-5-ethoxy-N-(pyridin-2-yl)indoline-1-carboxamide), a validated 5-HT2C antagonist. This tool compound enables functional studies of the 5-HT2C receptor in addiction, feeding behavior, and psychiatric disorder models [1].

CNS Drug Discovery Scaffold

Utilize the balanced LogP (2.71) and moderate TPSA (21.26 Ų) to design novel indoline-based ligands with predicted favorable CNS penetration. The chloro and ethoxy groups serve as handles for further diversification via cross-coupling or nucleophilic substitution, allowing rapid SAR exploration .

ADME/Tox Physicochemical Benchmark

Employ the compound as a reference standard for assessing how a single ethoxy substituent modulates lipophilicity and polarity relative to simpler indolines. The quantitative differences in LogP and TPSA provide a calibrated starting point for optimizing drug-like properties in lead series .

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